molecular formula C11H10N2O B13790093 Azulene-1-carbohydrazide CAS No. 6781-37-9

Azulene-1-carbohydrazide

Cat. No.: B13790093
CAS No.: 6781-37-9
M. Wt: 186.21 g/mol
InChI Key: SPAJMVRVTLHNPU-UHFFFAOYSA-N
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Description

Azulene-1-carbohydrazide is a derivative of azulene, a non-benzenoid aromatic hydrocarbon known for its deep blue color and unique chemical properties Azulene itself is composed of fused five- and seven-membered rings, which contribute to its distinct electronic structure and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of azulene-1-carbohydrazide typically involves the reaction of azulene-1-carboxylic acid with hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Azulene-1-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azulenic acids or ketones.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the 1- and 3-positions of the azulene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products:

    Oxidation: Azulenic acids or ketones.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated azulene derivatives.

Scientific Research Applications

Azulene-1-carbohydrazide has found applications in various scientific research fields:

Comparison with Similar Compounds

Uniqueness: Azulene-1-carbohydrazide stands out due to its specific functional group (carbohydrazide), which imparts distinct reactivity and potential for further chemical modifications. This makes it a versatile intermediate for synthesizing a wide range of biologically active compounds and materials with advanced electronic properties.

Properties

CAS No.

6781-37-9

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

azulene-1-carbohydrazide

InChI

InChI=1S/C11H10N2O/c12-13-11(14)10-7-6-8-4-2-1-3-5-9(8)10/h1-7H,12H2,(H,13,14)

InChI Key

SPAJMVRVTLHNPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=CC(=C2C=C1)C(=O)NN

Origin of Product

United States

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